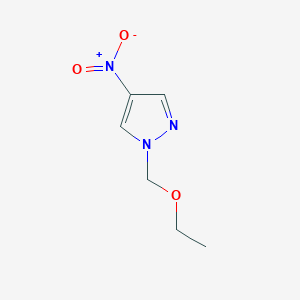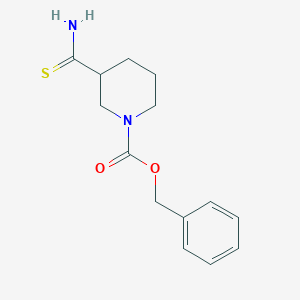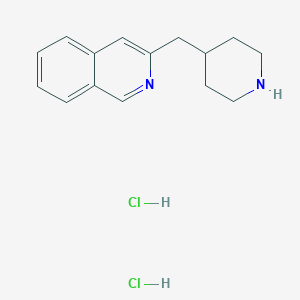
3-Piperidin-4-ylmethyl-isoquinoline dihydrochloride
Vue d'ensemble
Description
3-Piperidin-4-ylmethyl-isoquinoline dihydrochloride is a chemical compound with a wide range of applications in different fields of research and industry. It has a CAS Number of 1187928-64-8 and a linear formula of C15H20Cl2N2 .
Molecular Structure Analysis
The molecular formula of this compound is C15H20Cl2N2 . The molecular weight is 299.2 g/mol.Applications De Recherche Scientifique
Isoquinoline Derivatives and Pharmacological Significance
Isoquinolines, including compounds like 3-Piperidin-4-ylmethyl-isoquinoline dihydrochloride, exhibit a wide array of biological activities, which are pivotal in drug development and therapeutic applications. These compounds have demonstrated notable efficacy in addressing several diseases and conditions, leveraging their chemical structure for varied pharmacological impacts.
Antimicrobial and Antiviral Activities : Isoquinoline derivatives have been identified for their antimicrobial and antiviral properties, offering potential pathways for treating infectious diseases. The chemical structure of these compounds contributes to their ability to interact with biological targets, inhibiting the growth of pathogens or interfering with viral replication mechanisms (Danao et al., 2021).
Anticancer Properties : The exploration of isoquinolines in cancer research has revealed their capacity to act as inhibitors against various cancer cell lines. These compounds have been studied for their role in inducing apoptosis, inhibiting cell proliferation, and other mechanisms contributing to their anticancer activities. The research underscores the therapeutic potential of isoquinoline derivatives in oncology, highlighting their relevance in developing novel anticancer drugs (Penning, 2017).
Neuroprotective Effects : Isoquinoline compounds have also garnered attention for their neuroprotective effects, which are crucial in the treatment of neurodegenerative diseases. Studies suggest these compounds can modulate neurotransmitter levels, offer antioxidant properties, and provide protection against neurotoxicity, making them valuable in researching treatments for conditions like Alzheimer's and Parkinson's diseases (Maggio et al., 2016).
Cardioprotective and Anti-inflammatory Activities : The versatility of isoquinoline derivatives extends to cardioprotection and anti-inflammatory effects. Research indicates these compounds can influence cardiovascular health by modulating blood pressure, offering protection against myocardial infarction, and exhibiting anti-inflammatory properties beneficial in managing chronic inflammatory conditions (Naveed et al., 2018).
Safety and Hazards
3-Piperidin-4-ylmethyl-isoquinoline dihydrochloride is identified as a laboratory chemical and is used in the manufacture of chemical compounds . It is classified as having acute toxicity when ingested (Category 4, H302) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) .
Propriétés
IUPAC Name |
3-(piperidin-4-ylmethyl)isoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2.2ClH/c1-2-4-14-11-17-15(10-13(14)3-1)9-12-5-7-16-8-6-12;;/h1-4,10-12,16H,5-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNZWVNOVYLFFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC3=CC=CC=C3C=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide](/img/structure/B1440968.png)
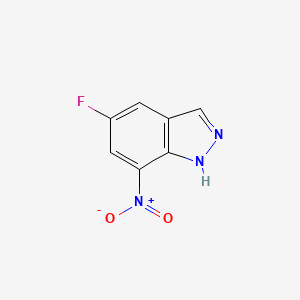
![2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide](/img/structure/B1440970.png)



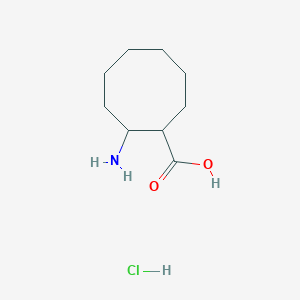
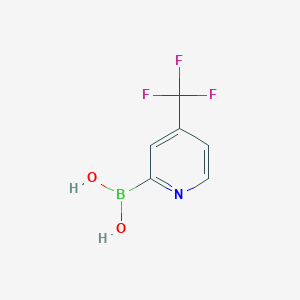
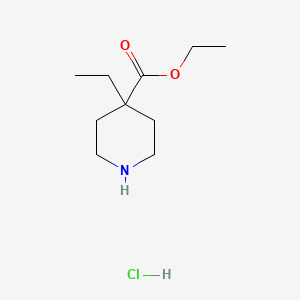
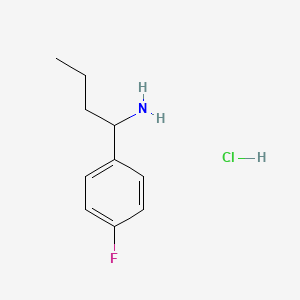
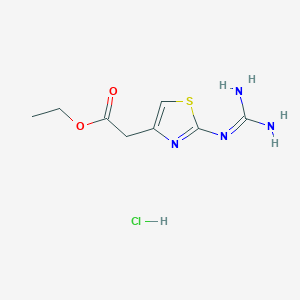
![Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B1440985.png)
